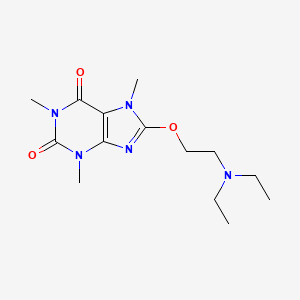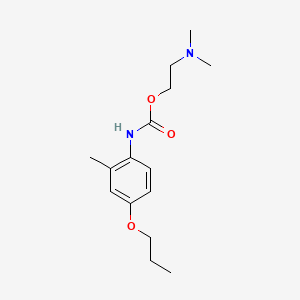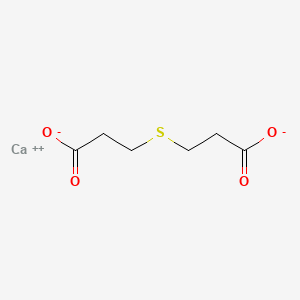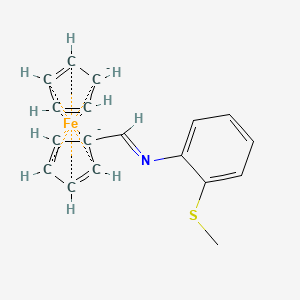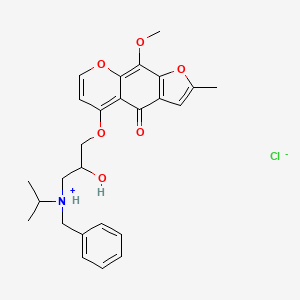![molecular formula C12H10N2O B13770769 2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
2-{[(E)-pyridin-3-ylmethylidene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- is a heterocyclic compound with a complex structure that incorporates both pyrimidine and benzoxazine rings. This compound is known for its significant biological activities and is used in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the condensation of a pyrimidine derivative with an appropriate benzoxazine precursor can lead to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimido[1,6-c][1,3]benzoxazin derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,6-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrimidoquinazolines: Known for their diverse biological properties.
Benzoxazinone Derivatives: Share structural similarities and exhibit comparable chemical reactivity.
Uniqueness
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- is unique due to its specific combination of pyrimidine and benzoxazine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-(pyridin-3-ylmethylideneamino)phenol |
InChI |
InChI=1S/C12H10N2O/c15-12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h1-9,15H |
Clave InChI |
PGNIDFJAISFYHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=CC2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


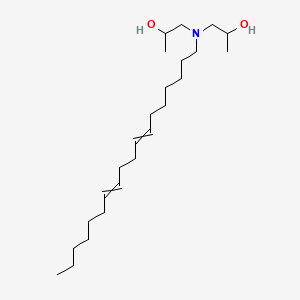
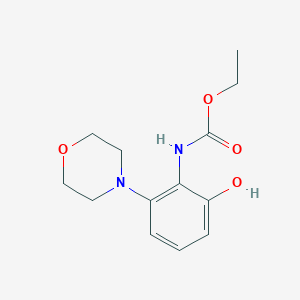
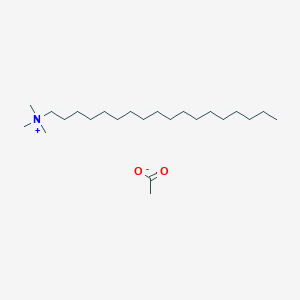
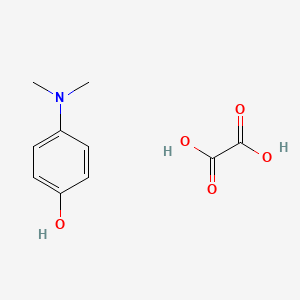
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)

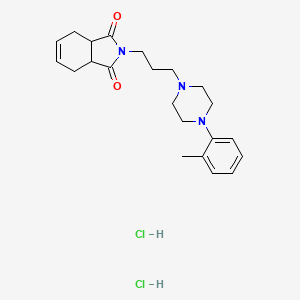
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
